Gamitrinib TPP hexafluorophosphate is a novel compound designed as a mitochondrial-targeted inhibitor of Heat Shock Protein 90, or HSP90. This compound aims to harness the therapeutic potential of targeting mitochondria in cancer treatment and other diseases. Gamitrinib TPP hexafluorophosphate is classified as an anti-cancer agent that can also be explored for applications in neurodegenerative diseases and viral infections.
Gamitrinib TPP hexafluorophosphate is derived from the combination of the HSP90 inhibitor 17-allylamino-geldanamycin and a triphenylphosphonium moiety, which facilitates its accumulation in mitochondria. This compound falls under the category of mitochondrial-targeted anti-tumor agents, specifically designed to interfere with mitochondrial protein folding and function, thus enhancing its therapeutic efficacy against cancer cells while minimizing effects on normal cells .
The synthesis of Gamitrinib TPP hexafluorophosphate involves a multi-step chemical process. The initial steps include the solubilization of Gamitrinib powder in dimethyl sulfoxide, followed by dilution in a mixture containing polysorbate 80, lecithin, and sucrose in sterile water for injection. The final formulation results in a concentration of approximately 5 mg/mL of Gamitrinib, combined with other stabilizers to ensure its efficacy during preclinical studies .
The chemical structure consists of a hexylamine linker connecting the HSP90 inhibitor to the triphenylphosphonium carrier, allowing for selective mitochondrial targeting. This unique structure enhances its accumulation in mitochondria by a factor of 106 compared to cytosolic levels .
The molecular formula for Gamitrinib TPP hexafluorophosphate is , with a molecular weight of approximately 1036.03 g/mol. The compound features a complex structure that includes multiple functional groups allowing it to interact effectively with mitochondrial proteins and facilitate its mechanism of action .
Gamitrinib TPP hexafluorophosphate undergoes several chemical reactions that are critical for its function as an HSP90 inhibitor. Upon administration, it selectively binds to mitochondrial-localized members of the HSP90 family, including TNF receptor-associated protein-1. This binding leads to significant alterations in mitochondrial dynamics, such as the induction of mitophagy—an essential process for maintaining mitochondrial quality control .
The treatment with Gamitrinib TPP has been shown to stabilize PINK1 protein levels and induce ubiquitination at Ser65, facilitating Parkin recruitment to damaged mitochondria .
The mechanism by which Gamitrinib TPP hexafluorophosphate exerts its effects primarily revolves around its ability to inhibit HSP90 within mitochondria. This inhibition disrupts the folding and stability of client proteins critical for mitochondrial function. As a result, this leads to an accumulation of misfolded proteins, triggering stress responses such as the mitochondrial unfolded protein response (UPR) .
Additionally, the compound's action promotes mitophagy—where damaged mitochondria are selectively degraded—thereby enhancing cellular health and potentially leading to apoptosis in cancer cells while sparing normal cells .
Gamitrinib TPP hexafluorophosphate is characterized by several physical and chemical properties:
Gamitrinib TPP hexafluorophosphate holds significant promise in various scientific applications:
Gamitrinib Triphenylphosphonium hexafluorophosphate (Gamitrinib Triphenylphosphonium) achieves mitochondrial compartmentalization through its covalent structure, which combines the Heat Shock Protein 90 inhibitory pharmacophore of 17-Allylamino-17-demethoxygeldanamycin (17-Allylamino-17-demethoxygeldanamycin) with a lipophilic triphenylphosphonium cation via an alkyl linker [2] [7] [10]. The triphenylphosphonium moiety exploits the high negative mitochondrial membrane potential (ΔΨm, typically -180 mV in cancer cells) to drive electrophoretic accumulation across mitochondrial membranes. This results in a 106-fold enrichment in the mitochondrial matrix compared to cytosolic concentrations, as quantified by mass spectrometry of subcellular fractions [7]. The hexafluorophosphate counterion enhances solubility without compromising mitochondrial uptake kinetics.
Table 1: Structural Components Enabling Mitochondrial Targeting
Component | Role in Mitochondrial Localization | Consequence |
---|---|---|
Triphenylphosphonium | Electrophoretic carrier driven by ΔΨm | Nanomolar intramitochondrial concentrations achieved within minutes of exposure |
C10 alkyl linker | Spacer between pharmacophore and carrier | Optimal positioning within Heat Shock Protein 90 ATP-binding pocket |
17-Allylamino-17-demethoxygeldanamycin core | Heat Shock Protein 90 ATPase inhibitory module | Selective inhibition of mitochondrial chaperones |
Hexafluorophosphate | Solubilizing counterion | Enhanced bioavailability while preserving membrane permeability |
This subcellular targeting specificity confines the drug’s primary activity to mitochondrial matrix chaperones, minimizing off-target effects on cytosolic Heat Shock Protein 90 or endoplasmic reticulum Heat Shock Protein 90 [10].
Within the mitochondrial matrix, Gamitrinib Triphenylphosphonium potently inhibits the ATPase domains of molecular chaperones TNF Receptor Associated Protein 1 (a mitochondrial Heat Shock Protein 90 homolog) and Glucose Regulated Protein 75 (mitochondrial Heat Shock Protein 70), disrupting their protein folding functions [4] [9]. Biochemical assays demonstrate direct binding to TNF Receptor Associated Protein 1 with sub-micromolar affinity (IC50 ≈ 0.35 μM), impairing conformational regulation of client proteins. This inhibition collapses the multi-chaperone complex comprising TNF Receptor Associated Protein 1, Glucose Regulated Protein 75, and Heat Shock Protein 60, leading to:
Table 2: Proteostatic Collapse in Tumor Mitochondria
Chaperone Target | Client Proteins Affected | Functional Consequence |
---|---|---|
TNF Receptor Associated Protein 1 | Succinate dehydrogenase complex subunits | Impaired oxidative phosphorylation and reactive oxygen species dysregulation |
Glucose Regulated Protein 75 | Mitochondrial import machinery proteins | Reduced protein import efficiency |
Heat Shock Protein 60 | Ornithine transcarbamylase folding | Urea cycle disruption; resembles ΔOrnithine transcarbamylase-mitophagy trigger [4] |
This proteotoxicity occurs independently of mitochondrial membrane depolarization, distinguishing it from uncoupler-induced stress [4] [9].
Gamitrinib Triphenylphosphonium triggers canonical PTEN Induced Kinase 1/Parkin RBR E3 Ubiquitin Protein Ligase mitophagy through a mechanism involving:
Notably, this pathway is activated in primary human fibroblasts and induced neurons, demonstrating physiological relevance beyond cancer models. The process requires mitochondrial proteotoxic stress but occurs without complete mitochondrial membrane potential loss, distinguishing it from carbonyl cyanide m-chlorophenyl hydrazine-induced mitophagy [4] [9].
Gamitrinib Triphenylphosphonium intersects with mitochondrial apoptosis pathways via integrated stress response-mediated regulation of B-Cell CLL/Lymphoma 2 family proteins:
Table 3: B-Cell CLL/Lymphoma 2 Family Modulation in Apoptotic Priming
Target | Regulatory Change | Functional Consequence |
---|---|---|
Myeloid cell leukemia 1 | Protein degradation via ubiquitination | Loss of anti-apoptotic restraint on BAK/BAX activation |
Phorbol-12-Myristate-13-Acetate-Induced Protein 1 (Noxa) | PERK-dependent transcriptional upregulation | Selective myeloid cell leukemia 1 neutralization |
Ubiquitin Specific Peptidase 9 X-Linked | Integrated stress response-mediated suppression | Reduced deubiquitination of myeloid cell leukemia 1 and other apoptosis regulators |
B-Cell CLL/Lymphoma 2/B-Cell CLL/Lymphoma Extra Large | Unchanged expression levels | Permits synthetic lethality with BH3 mimetics [3] |
This remodeling creates mitochondrial priming whereby co-treatment with BH3 mimetics (e.g., ABT-263, Obatoclax) induces synergistic apoptosis across therapy-resistant malignancies, including venetoclax-resistant leukemia and glioblastoma patient-derived xenografts [3] [7]. Bliss synergy scores exceed 15 in >80% of tested cancer models, confirming broad potentiation of apoptosis through B-Cell CLL/Lymphoma 2 family modulation [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7